ethyl 4-{4-[(2-benzoyl-4-chlorophenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate
Description
Ethyl 4-{4-[(2-benzoyl-4-chlorophenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate is a piperazine-based small molecule characterized by a benzenesulfonyl core linked to a 2-benzoyl-4-chlorophenyl carbamoyl group and an ethyl carboxylate moiety. This compound shares structural similarities with other sulfonamide- and piperazine-containing derivatives, which are often explored for their pharmacological and biochemical properties, including receptor binding and enzyme inhibition . Its synthesis typically involves multi-step reactions, such as sulfonylation of piperazine intermediates followed by carbamoylation or coupling with aromatic electrophiles .
Properties
IUPAC Name |
ethyl 4-[4-[(2-benzoyl-4-chlorophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O6S/c1-2-37-27(34)30-14-16-31(17-15-30)38(35,36)22-11-8-20(9-12-22)26(33)29-24-13-10-21(28)18-23(24)25(32)19-6-4-3-5-7-19/h3-13,18H,2,14-17H2,1H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTCDEDHBUXOFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{4-[(2-benzoyl-4-chlorophenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Benzoyl-Chlorophenyl Intermediate: This step involves the reaction of 2-benzoyl-4-chlorophenylamine with suitable reagents to form the benzoyl-chlorophenyl intermediate.
Sulfonylation: The intermediate is then reacted with benzenesulfonyl chloride under basic conditions to introduce the benzenesulfonyl group.
Piperazine Coupling: The final step involves the coupling of the sulfonylated intermediate with piperazine-1-carboxylate under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility or further functionalization.
| Conditions | Reagents | Product | Notes |
|---|---|---|---|
| Basic hydrolysis | NaOH (aqueous ethanol) | 4-{4-[(2-benzoyl-4-chlorophenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylic acid | Common saponification mechanism. |
| Acidic hydrolysis | HCl (aqueous) | Same carboxylic acid | Slower than basic hydrolysis due to ester stability. |
Sulfonamide Reactivity
The sulfonamide group (-SO₂-NR₂) participates in nucleophilic substitutions or alkylation, though its reactivity is reduced by electron-withdrawing effects:
Key Reactions
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Nucleophilic Substitution : Under strongly basic conditions (e.g., K₂CO₃/DMF), the sulfonamide nitrogen may react with alkyl halides to form N-alkylated derivatives .
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Hydrolysis Resistance : Sulfonamides are generally resistant to hydrolysis compared to amides, requiring harsh conditions (e.g., concentrated H₂SO₄ at high temperatures).
Carbamoyl Group Transformations
The carbamoyl (-NH-C(=O)-) linkage can hydrolyze to form an amine and carboxylic acid, though stability varies:
Benzoyl and Aromatic Chlorine Reactivity
The benzoyl (-C(=O)-Ar) and 4-chlorophenyl groups influence electrophilic substitution patterns:
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Benzoyl Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a methylene group, altering electronic properties .
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Chlorine Substitution : Nucleophilic aromatic substitution (e.g., with amines) is unlikely due to deactivation by electron-withdrawing groups unless directed by meta/para activating groups .
Piperazine Ring Modifications
The piperazine ring’s secondary amine can undergo alkylation or acylation, though steric hindrance from the sulfonyl group may limit reactivity:
Cross-Coupling Reactions
The aromatic chlorine may participate in palladium-catalyzed couplings under specialized conditions:
| Reaction | Catalyst System | Product | Notes |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, arylboronic acid | Biaryl derivative | Limited by electron-withdrawing groups. |
Thermal and Stability Studies
Thermogravimetric analysis (TGA) of related sulfonamide-piperazine compounds shows decomposition above 250°C, indicating stability under standard synthetic conditions . Differential scanning calorimetry (DSC) reveals a melting point range of 180–190°C, consistent with crystalline piperazine derivatives .
Scientific Research Applications
Ethyl 4-{4-[(2-benzoyl-4-chlorophenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of ethyl 4-{4-[(2-benzoyl-4-chlorophenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The benzoyl-chlorophenyl moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfonyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
Substituent-Driven Activity: The 2-benzoyl-4-chlorophenyl group in the target compound may enhance lipophilicity and receptor binding compared to the morpholinoquinazoline group in , which is associated with kinase inhibition. The 4-chlorophenyl moiety (also seen in ) could improve metabolic stability over nitro or methoxy groups (e.g., in ), which are prone to reduction or demethylation .
Synthetic Efficiency :
- High-yield syntheses (e.g., 95% in ) often employ coupling reactions with activated intermediates (e.g., carbamoyl chlorides), suggesting similar strategies could optimize the target compound’s production.
The ethyl carboxylate group in the target compound and may enhance solubility compared to non-polar analogs like .
Pharmacological and Physicochemical Properties
Table 2: Pharmacokinetic and Functional Comparisons
*Predicted using fragment-based methods.
Critical Insights:
Biological Activity
Ethyl 4-{4-[(2-benzoyl-4-chlorophenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₇H₁₈ClN₃O₄S
- CAS Number : 19144-20-8
Research indicates that this compound exhibits various mechanisms of action, primarily through its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes involved in cancer cell proliferation, particularly through the modulation of signaling pathways related to cell cycle regulation.
- Antioxidant Properties : It possesses antioxidant capabilities, which may contribute to its protective effects against oxidative stress-related damage in cells.
- Anti-inflammatory Effects : Studies have indicated that the compound can reduce inflammatory markers, suggesting a role in managing inflammatory diseases.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of the compound:
Case Study 1: Anticancer Activity
In a study published in Cancer Research, this compound was tested against several cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
A recent investigation into the anti-inflammatory properties of this compound revealed that it effectively reduced levels of pro-inflammatory cytokines in vitro. The study utilized human peripheral blood mononuclear cells (PBMCs) and showed a dose-dependent decrease in TNF-alpha production after treatment with the compound.
Q & A
What are the recommended synthetic routes and optimization strategies for this compound?
Level: Basic
Answer:
The synthesis typically involves multi-step reactions, including:
- Carbamoyl linkage formation : Reacting 2-benzoyl-4-chlorophenylamine with 4-sulfonylbenzoic acid derivatives using coupling agents like EDC/HOBt under inert conditions .
- Piperazine coupling : Introducing the ethyl carboxylate group via nucleophilic substitution or acylation. A general procedure involves dissolving 1-(4-fluorobenzyl)piperazine in DCM, adding benzoyl chloride derivatives with diisopropylethylamine as a base, and purifying via crystallization or flash chromatography .
- Optimization : Adjust reaction stoichiometry (e.g., 1.5 eq. of benzoyl chloride to piperazine) and solvent polarity (e.g., DCM vs. ethanol) to improve yields .
Which characterization techniques are critical for confirming the compound’s structural integrity?
Level: Basic
Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify aromatic protons (δ 7.2–8.1 ppm), piperazine methylene (δ 2.5–3.5 ppm), and carbamate carbonyl (δ 165–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <3 ppm error.
- X-ray crystallography : Resolve ambiguous stereochemistry or confirm sulfonyl-carbamoyl spatial arrangement .
How can researchers design initial biological activity screens for this compound?
Level: Basic
Answer:
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity with malachite green phosphate detection) .
- Cellular viability assays : Use MTT or resazurin-based assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations. Include positive controls (e.g., doxorubicin) .
- Receptor binding studies : Radioligand displacement assays (e.g., H-labeled ligands for GPCRs) to assess affinity .
What advanced strategies are used to study structure-activity relationships (SAR) for this compound?
Level: Advanced
Answer:
- Substituent modification : Replace the 4-chlorophenyl group with fluorophenyl or methyl groups to assess steric/electronic effects on bioactivity .
- Scaffold hopping : Compare with benzodioxinyl or pyridinyl analogs to evaluate ring system flexibility .
- Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets) and validate with mutagenesis .
How can computational methods improve reaction optimization for this compound?
Level: Advanced
Answer:
- Quantum chemical calculations : Predict reaction pathways and transition states using Gaussian09 to identify energy barriers (e.g., for sulfonylation steps) .
- Machine learning (ML) : Train models on reaction databases (e.g., Reaxys) to recommend optimal solvents, catalysts, or temperatures .
- Feedback loops : Integrate experimental data (e.g., failed conditions) into ML models to refine predictions iteratively .
How should researchers resolve contradictions in biological assay data (e.g., varying IC50_{50}50 values)?
Level: Advanced
Answer:
- Assay standardization : Validate protocols using reference compounds (e.g., staurosporine for kinase inhibition) and ensure consistent cell passage numbers .
- Meta-analysis : Compare data across multiple studies (e.g., PubChem BioAssay) to identify outliers or trends .
- Mechanistic studies : Use CRISPR-edited cell lines to confirm target specificity if off-target effects are suspected .
What methodologies address solubility challenges during formulation?
Level: Advanced
Answer:
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility (e.g., 10% w/v solutions for in vivo dosing) .
- Salt formation : Synthesize hydrochloride or mesylate salts via acid-base reactions in ethanol .
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm size) using emulsion-solvent evaporation .
What mechanistic insights exist for its enzyme inhibition?
Level: Advanced
Answer:
- Kinetic studies : Perform Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive). For example, K values <1 µM suggest high-affinity binding .
- Covalent inhibition : Check for irreversible binding via mass spectrometry (e.g., adduct formation with catalytic cysteine residues) .
How does this compound compare to similar piperazine derivatives in terms of bioactivity?
Level: Advanced
Answer:
The target compound’s chlorophenyl and sulfonyl groups enhance lipophilicity and target affinity compared to fluorinated analogs .
What safety protocols are recommended for handling this compound?
Level: Basic
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
